7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14754964
InChI: InChI=1S/C15H17ClN2O2/c1-9(2)5-6-17-15(20)12-8-18-13-7-10(16)3-4-11(13)14(12)19/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H17ClN2O2
Molecular Weight: 292.76 g/mol

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14754964

Molecular Formula: C15H17ClN2O2

Molecular Weight: 292.76 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide -

Specification

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
IUPAC Name 7-chloro-N-(3-methylbutyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H17ClN2O2/c1-9(2)5-6-17-15(20)12-8-18-13-7-10(16)3-4-11(13)14(12)19/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)(H,18,19)
Standard InChI Key IDSOGCHXXLKMMB-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 3, 4, and 7. Key structural elements include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridone ring (4-oxo-1,4-dihydroquinoline).

  • Chlorine substituent: A chlorine atom at position 7, which enhances electronic stability and influences intermolecular interactions .

  • Carboxamide group: A tertiary amide at position 3, with a 3-methylbutyl (isopentyl) chain as the N-substituent. This alkyl group introduces steric bulk and modulates lipophilicity .

Table 1: Comparative Molecular Properties of Related Quinoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
7-Chloro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆ClNO₃223.61Carboxylic acid, hydroxyl
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀ClNO₃251.66Ester, hydroxyl
7-Chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamideC₁₆H₁₈ClN₂O₂313.78Carboxamide, pyridone

The molecular weight of 313.78 g/mol suggests moderate bioavailability, while the LogP (estimated via analog data) likely falls between 2.5–3.5, indicating balanced hydrophobicity .

Spectroscopic Characterization

Although experimental spectra for this specific compound are unavailable, analogous quinoline-3-carboxamides exhibit:

  • UV-Vis absorption: λ<sub>max</sub> ≈ 260–280 nm due to π→π* transitions in the conjugated quinoline system .

  • <sup>1</sup>H NMR: Distinct signals for the isopentyl chain (δ 0.9–1.7 ppm for methyl/methylene groups) and pyridone NH (δ 10–12 ppm) .

  • IR spectroscopy: Stretching vibrations at ~1650 cm<sup>−1</sup> (amide C=O) and ~3200 cm<sup>−1</sup> (N-H) .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide likely follows a multi-step sequence:

  • Quinoline core formation: Cyclization of aniline derivatives with β-keto esters under acidic conditions to yield 4-hydroxyquinoline-3-carboxylates .

  • Chlorination: Electrophilic aromatic substitution at position 7 using Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> .

  • Ester hydrolysis: Conversion of the ethyl ester (e.g., ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate ) to the carboxylic acid using NaOH/H<sub>2</sub>O.

  • Amide coupling: Reaction with 3-methylbutylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Table 2: Key Intermediates and Their Roles

IntermediateRoleReference
7-Chloro-4-hydroxyquinoline-3-carboxylic acidCarboxylic acid precursor
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateEster-protected intermediate

Structure-Activity Relationships (SARs)

Studies on analogous 4-oxo-1,4-dihydroquinoline-3-carboxamides reveal critical SAR trends:

  • N-Alkyl substituents: Bulkier groups (e.g., 3-methylbutyl) enhance membrane permeability but may reduce aqueous solubility .

  • Position 7 substituents: Chlorine improves metabolic stability by resisting oxidative degradation .

  • Pyridone ring: The 4-oxo group is essential for hydrogen bonding with biological targets .

Applications and Future Directions

Pharmaceutical Development

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:

  • Anti-inflammatory agents: Targeting IL-6/TNF-α pathways .

  • Antibacterial leads: Modifying existing fluoroquinolone scaffolds .

Material Science

Quinoline carboxamides have been explored as:

  • Coordination ligands: For transition metal catalysts .

  • Fluorescent probes: Due to rigid aromatic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator